molecular formula C12H6ClN3S B2812242 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 143541-65-5

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2812242
CAS No.: 143541-65-5
M. Wt: 259.71
InChI Key: MCJLGBCVCPGBIF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound with a molecular formula of C12H6ClN3S. This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, and a chlorophenyl group attached to the imidazole ring. It has a molecular weight of 260.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone, which is then cyclized with α-haloketones to yield the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the imidazole and thiazole rings.

Scientific Research Applications

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an agonist for certain nuclear receptors, such as the constitutive androstane receptor (CAR), leading to the activation of downstream signaling pathways . This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: A similar compound with an aldehyde group instead of a nitrile group.

    6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLGBCVCPGBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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